3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is a compound belonging to the spiropyran family, known for its photochromic properties. This compound exhibits a unique ability to change color upon exposure to light, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde involves the reaction of 3,6’-dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene] with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde has several scientific research applications:
Chemistry: Used as a starting material for synthesizing new spiropyrans with functional groups at position 8’.
Biology: Investigated for its potential in biological imaging due to its photochromic properties.
Medicine: Explored for use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that change color in response to light.
Mechanism of Action
The photochromic behavior of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is due to the reversible transformation between its spiropyran form and the merocyanine form upon exposure to light. This transformation involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .
Comparison with Similar Compounds
Similar Compounds
- 3,6’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-8’-carbaldehyde
- 1,3,3-Trimethyl-5’-hydroxy-6’-formyl-indoline-spiro[2,2’-chromene]
Uniqueness
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of the formyl group at position 6’ allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKVMPARDSAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.